L-Nil-TA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-N6-(1-Iminoethyl)lysine-5-tetrazole-amide, commonly referred to as L-NIL-TA, is a selective inhibitor of inducible nitric oxide synthase (iNOS). This compound has garnered significant attention due to its potential therapeutic applications in treating various inflammatory and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-N6-(1-iminoethyl)lysine-5-tetrazole-amide involves several key steps:
Hydrogenation: The amide is then hydrogenolyzed with H2 over Pd/C in ethanol/HOAc to produce N2-(tert-butoxycarbonyl)-N1-(1H-tetrazol-5-yl)-L-lysine.
Deprotection: Finally, the target compound is obtained by deprotecting the N-Boc group under acidic conditions.
Industrial Production Methods
While specific industrial production methods for L-N6-(1-iminoethyl)lysine-5-tetrazole-amide are not extensively documented, the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
L-N6-(1-iminoethyl)lysine-5-tetrazole-amide undergoes several types of chemical reactions:
Hydrolysis: The compound is metabolized via a single hydrolysis pathway to form the active drug, L-N6-(1-iminoethyl)lysine.
Oxidative Deamination: The oxidative deamination of the 2-amino group of L-N6-(1-iminoethyl)lysine forms a 2-keto metabolite, which further loses carbon dioxide to yield a carboxylic acid metabolite.
Acetylation: Acetylation of L-N6-(1-iminoethyl)lysine and its metabolites results in the formation of various acetylated products.
Common Reagents and Conditions
Hydrogenation: H2 over Pd/C in ethanol/HOAc.
Condensation: Methyl acetimidate or ethyl acetimidate with TEA in DMF or NaOH in ethanol.
Deprotection: Acidic conditions for N-Boc group cleavage.
Major Products Formed
L-N6-(1-iminoethyl)lysine: The active drug formed via hydrolysis.
2-Keto Metabolite: Formed via oxidative deamination.
Carboxylic Acid Metabolite: Formed from the 2-keto metabolite.
Acetylated Products: Formed via acetylation.
Scientific Research Applications
L-N6-(1-iminoethyl)lysine-5-tetrazole-amide has a wide range of scientific research applications:
Mechanism of Action
L-N6-(1-iminoethyl)lysine-5-tetrazole-amide exerts its effects by selectively inhibiting inducible nitric oxide synthase (iNOS). This enzyme is responsible for producing nitric oxide (NO) from L-arginine. By inhibiting iNOS, L-N6-(1-iminoethyl)lysine-5-tetrazole-amide reduces the production of NO, which is a key mediator of inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
L-NAME: A non-selective, reversible inhibitor of all three major NOS isoforms (neuronal NOS, endothelial NOS, and inducible NOS).
L-NIO: A competitive, mechanism-based inactivator with selectivity for murine iNOS over rat neuronal NOS.
Uniqueness
L-N6-(1-iminoethyl)lysine-5-tetrazole-amide is unique due to its high selectivity for inducible nitric oxide synthase, making it a valuable tool for studying iNOS-related pathways and developing targeted therapies .
Properties
CAS No. |
179337-79-2 |
---|---|
Molecular Formula |
C9H18N8O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
(2S)-2-amino-6-(1-aminoethylideneamino)-N-(2H-tetrazol-5-yl)hexanamide |
InChI |
InChI=1S/C9H18N8O/c1-6(10)12-5-3-2-4-7(11)8(18)13-9-14-16-17-15-9/h7H,2-5,11H2,1H3,(H2,10,12)(H2,13,14,15,16,17,18)/t7-/m0/s1 |
InChI Key |
LGLHLXSNASPEAX-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=NCCCC[C@@H](C(=O)NC1=NNN=N1)N)N |
Canonical SMILES |
CC(=NCCCCC(C(=O)NC1=NNN=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.